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Compound of Interest

N-(2-Hydroxyethyl)-1,3-
Compound Name:
propanediamine

Cat. No.: B148727

A comprehensive analysis of the spectroscopic properties of N-(2-Hydroxyethyl)-1,3-
propanediamine is crucial for its identification, characterization, and application in research
and drug development. This technical guide provides an in-depth overview of its expected
spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), based on its molecular structure. Detailed experimental protocols for
acquiring such data are also presented.

Compound Information

N-(2-Hydroxyethyl)-1,3-propanediamine is an organic compound featuring a primary amine,
a secondary amine, and a primary alcohol functional group. This trifunctional nature makes it a
versatile building block in chemical synthesis.

IUPAC Name: 2-[(3-aminopropyl)amino]ethanol

CAS Number: 4461-39-6[1][2]

Molecular Formula: CsH1aN20[1][2][3][4][5]

Molecular Weight: 118.18 g/mol [1][3][5]

Structure:
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Spectroscopic Data

While publicly accessible, experimentally-derived spectra for N-(2-Hydroxyethyl)-1,3-
propanediamine are not readily available, we can predict the characteristic spectroscopic
features based on its structure. The following tables summarize the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~16-1.8 Quintet 2H -CH2-CH2-CHz2-
~26-28 Triplet 2H NH2-CH2-CHa-
~27-29 Triplet 2H -CH2-CH2-NH-
~28-3.0 Triplet 2H -NH-CHz2-CH2-OH
~3.6-38 Triplet 2H -CH2-CH2-OH
Variable Broad Singlet 4H NHz, NH, OH

13C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (d) (ppm) Assignment
~30-35 -CH2-CH2-CH2-
~38-42 NH2-CH2-CH.-
~48 - 52 -CH2-CH2-NH-
~50-55 -NH-CH2-CH:-OH
~ 60 - 65 -CH2-CH2-OH
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

3250 - 3500 Strong, Broad O-H and N-H stretching

2850 - 2960 Medium-Strong C-H stretching (aliphatic)

1590 - 1650 Medium N-H bending (scissoring)

1450 - 1470 Medium C-H bending (scissoring)

1050 - 1150 Strong ;'Coorf;ftcmng (primary

1000 - 1250 Medium C-N stretching
Mass Spectrometry (MS)

m/z Ratio Interpretation

118 [M]*, Molecular ion peak

101 [M - NHs]*

87 [M - CH20H]*

74 [M - NH2CH2CHz]*

44 [CH2NH2CH2]* or [CH2CH20H]*

Experimental Protocols

The following are standard methodologies for obtaining the spectroscopic data outlined above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of N-(2-Hydroxyethyl)-1,3-
propanediamine in a suitable deuterated solvent (e.g., D20, CDCls, or DMSO-ds) in a5 mm
NMR tube. The choice of solvent is critical as labile protons (NH and OH) may exchange with
deuterium in D20, leading to their disappearance from the *H NMR spectrum.
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e Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of
300 MHz or higher for *H NMR.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Set the spectral width to cover the range of 0-12 ppm.
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
o Integrate the peaks to determine the relative number of protons.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Set the spectral width to cover the range of 0-220 ppm.

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr)
to form a thin film.

o Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR
crystal. This is often the simplest method for liquid samples.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty spectrometer.

o Record the sample spectrum over the mid-infrared range (typically 4000-400 cm™1).
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o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction and lonization:
o Introduce a dilute solution of the sample into the mass spectrometer.

o Utilize an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for
this polar and non-volatile compound. Electron ionization (EI) could also be used, though it
may lead to more extensive fragmentation.

e Instrumentation: Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF),
or Orbitrap analyzer.

o Data Acquisition:
o Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).

o The resulting spectrum will show the mass-to-charge ratio of the molecular ion and various

fragment ions.

Visualizations

The following diagrams illustrate the logical relationship between the different spectroscopic
techniques and a general workflow for the spectroscopic analysis of a chemical compound.
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Spectroscopic Analysis Data Interpretation
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Caption: A general workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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